The compound 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule that exhibits potential pharmacological properties. It belongs to a class of compounds that may be involved in various biological activities, particularly in the context of treating diseases related to cellular signaling and metabolic pathways. This compound is characterized by its unique molecular structure, which includes an indole moiety, a benzamide group, and a butynyl ether linkage.
This compound can be classified as an indole derivative due to the presence of the indole ring, which is known for its significance in medicinal chemistry. Indoles are often found in various natural products and synthetic pharmaceuticals. The specific structure of this compound suggests it may act as an inhibitor or modulator of certain biological targets, potentially including kinases or other enzymes involved in disease processes.
The synthesis of 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide can be approached through several methodologies:
The molecular formula for this compound is . Its structural components can be broken down as follows:
Crystallographic data may be available through databases such as the Cambridge Structural Database or the Crystallography Open Database, which can provide insights into molecular geometry and intermolecular interactions .
The compound may participate in several chemical reactions, including:
These reactions are critical for understanding how this compound might behave in biological systems or during synthetic transformations .
The mechanism of action for compounds like 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide typically involves:
Data from pharmacological studies would be necessary to elucidate precise mechanisms, including binding affinities and downstream effects on cellular signaling pathways .
The physical properties of this compound may include:
Chemical properties might encompass stability under varying pH conditions, reactivity with nucleophiles or electrophiles, and potential degradation pathways.
The potential applications of 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide include:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its relevance in contemporary scientific research.
2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421525-74-7) is a structurally complex synthetic molecule classified as an indole-benzamide hybrid. Its molecular formula is C₂₁H₁₇N₃O₄, with a molecular weight of 375.38 g/mol . The compound integrates four distinct pharmacophoric elements critical for bioactivity:
Table 1: Structural Components and Pharmacophoric Roles
Component | Structure | Pharmacophoric Role |
---|---|---|
Indole nucleus | Benzopyrrole ring | Aromatic interactions, cation-π binding, hydrophobic pocket penetration |
Ortho-benzamide | 2-Carboxamidobenzene | Hydrogen-bond donation/acceptance, solubility enhancement |
Glyoxylamide linker | -NHC(=O)C(=O)- | Electrophilic reactivity, planar conformation for target docking |
Butynyloxy ether | -OCH₂C≡CCH₂- | Conformational restraint, metabolic stability via alkyne rigidity |
This architecture positions the compound as a multifunctional ligand capable of simultaneous interactions with complementary biological targets—particularly enzymes or receptors recognizing indole scaffolds (e.g., kinase ATP pockets) or benzamide motifs (e.g., dopamine receptors) [3] [8] [9].
The strategic fusion of indole and benzamide pharmacophores leverages synergistic advantages:
Enhanced Target Versatility: Indole derivatives intrinsically modulate diverse pathways (e.g., kinase signaling, neurotransmitter systems), while benzamides exhibit pronounced affinity for central nervous system targets like dopamine D₂/D₃ receptors [9]. Hybridization creates dual-targeting potential, exemplified by benzamide-containing dopamine antagonists that reduce cocaine self-administration in primates [9]. The indole moiety may confer complementary activity against cancer or infectious disease targets [2] [8].
Optimized Pharmacokinetics: The benzamide’s carboxamide group counterbalances the indole’s hydrophobicity, improving water solubility and membrane permeability. This is critical for oral bioavailability and blood-brain barrier penetration in neurological applications [3] [9]. The alkyne spacer further enhances metabolic stability by resisting cytochrome P450 oxidation .
Synergistic Bioactivity: Indole-benzamide hybrids exploit structural similarities between pharmacophores. Both contain hydrogen-bond acceptors/donors and aromatic planes, enabling high-affinity bidentate binding to targets like kinases or GPCRs. Molecular modeling suggests the oxoacetamide bridge may anchor the compound to ATP-binding sites via hydrogen bonding, while the indole occupies hydrophobic pockets [3] [8].
Structural Plasticity for Optimization: The modular design permits systematic modifications—substituting indole nitrogen, varying benzamide substituents, or adjusting alkyne chain length—to fine-tune potency, selectivity, and physicochemical properties. This adaptability underpins structure-activity relationship (SAR) development [3] .
Indole-based compounds have shaped medicinal chemistry since the 19th century, providing foundational scaffolds for drug development:
Natural Product Origins: Early indole drugs derived from plant alkaloids. Reserpine (isolated 1952) revolutionized hypertension treatment via monoamine depletion, demonstrating indole’s capacity for CNS modulation [8]. The antitumor vinca alkaloids (vinblastine/vincristine), discovered in the 1950s, established indole’s role in oncology as tubulin polymerization inhibitors [8].
Neurotransmitter Analogues: The discovery that serotonin (5-hydroxytryptamine) and melatonin are endogenous indoles spurred synthetic derivatives. Sumatriptan (1991), a 5-HT₁B/1D agonist, became a first-line migraine treatment by mimicking serotonin’s vasoconstrictive effects [8]. Similarly, benzamide-containing triptans like sumatriptan leverage indole’s receptor affinity [8].
Modern Synthetic Applications: Indole scaffolds now feature in kinase inhibitors (e.g., sunitinib for renal carcinoma) and antimicrobials. Fischer indole synthesis and transition-metal catalysis enable efficient derivatization, accelerating drug discovery [3] [8]. Recent work focuses on hybrid molecules like 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide, designed to exploit indole’s privileged status in targeting multiple disease pathways [8].
Table 2: Evolution of Clinically Impactful Indole Derivatives
Era | Representative Indoles | Therapeutic Application | Mechanistic Contribution |
---|---|---|---|
1950s–1960s | Reserpine, Vinblastine | Hypertension, Cancer | Monoamine depletion; Tubulin inhibition |
1980s–1990s | Sumatriptan, Ondansetron | Migraine, Chemotherapy-induced nausea | Serotonin receptor agonism/antagonism |
2000s–Present | Sunitinib, Panobinostat | Oncology | Tyrosine kinase inhibition; Histone deacetylase inhibition |
Present–Future | Hybrids (e.g., subject compound) | Multifactorial diseases | Multi-target modulation via pharmacophore fusion |
This historical trajectory underscores indole’s versatility as a "privileged scaffold." The subject compound exemplifies contemporary efforts to extend this legacy through rational hybridization—merging indole’s biological richness with benzamide’s target specificity to address complex pathologies [3] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1